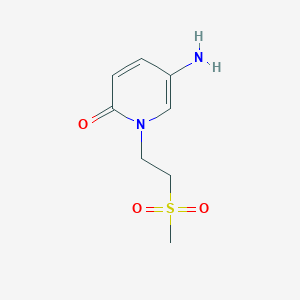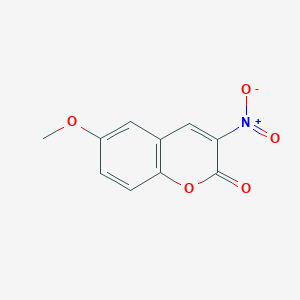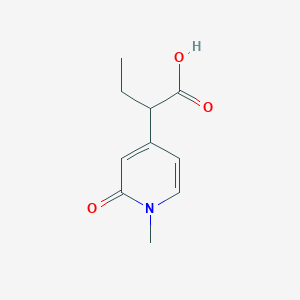
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: is a chemically interesting compound that serves as a hindered amine building block for organic synthesis and medicinal chemistry. Its unique structure includes both a pyridine ring and an oxolane (tetrahydrofuran) moiety, making it valuable for drug development and other applications .
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-methylpyridine with an appropriate oxolane derivative. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions:
- The initial reaction typically occurs under reflux conditions using suitable solvents (e.g., toluene or dichloromethane).
- Acidic or basic catalysts may be employed to facilitate the cyclization process.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using scalable synthetic routes.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring or oxolane group may occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
The specific products depend on the reaction conditions and the substituents present. Oxidation may yield N-oxides, while substitution can lead to various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and hindered amine motif.
Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) can provide insights into its pharmacological properties.
Materials Science: The compound’s reactivity makes it useful for functionalizing surfaces or designing new materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparación Con Compuestos Similares
While there are related pyridine-based compounds, the combination of the pyridine ring and the oxolane group in 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine sets it apart. Similar compounds include:
N-(2-methylpentan-2-yl)pyridin-3-amine: (a structurally simpler analog).
4-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine: (with a different alkyl substituent on the pyridine ring)
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-10(4-3-6-12-8)13-11-5-7-14-9(11)2/h3-4,6,9,11,13H,5,7H2,1-2H3 |
Clave InChI |
NXZNURCFPIAALZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)NC2=C(N=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)






![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)


